molecular formula C19H19NO3 B367137 1-(2-isopropoxybenzyl)-5-methyl-1H-indole-2,3-dione CAS No. 620931-32-0

1-(2-isopropoxybenzyl)-5-methyl-1H-indole-2,3-dione

Cat. No. B367137
CAS RN: 620931-32-0
M. Wt: 309.4g/mol
InChI Key: JLFMCQDQLZJKLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-isopropoxybenzyl)-5-methyl-1H-indole-2,3-dione, also known as Ro 31-8220, is a synthetic compound that has been widely used in scientific research. This compound belongs to the class of bisindolylmaleimides and is known for its inhibitory effects on protein kinase C (PKC) enzymes.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Isatin derivatives are recognized for their synthetic versatility, serving as precursors for the formation of a wide range of heterocyclic molecules. They undergo various reactions to form new heterocyclic compounds, contributing significantly to organic chemistry and medicinal chemistry research. The synthesis of these compounds involves key reactions such as Pfitzinger, ring-opening, and ring expansion reactions, highlighting the compound's role in developing new chemical entities with potential biological activities (Sadeghian & Bayat, 2022).

Anticonvulsant Agents

Research on isatin derivatives has also focused on their pharmacological importance, particularly their activity as anticonvulsant agents. Certain derivatives exhibit potent anticonvulsant activity at low concentrations, with Schiff bases among the most potent. This has significant implications for developing new anticonvulsant drugs, emphasizing the therapeutic potential of these compounds (Mathur & Nain, 2014).

Indole Synthesis

Indole and its derivatives, including isatin derivatives, play a crucial role in synthesizing indole alkaloids, which are of great interest due to their biological activities. The development of new methods for indole synthesis, including those involving isatin derivatives, continues to be a vibrant area of research. Such studies contribute to the organic synthesis field, enabling the creation of novel compounds with potential pharmacological applications (Taber & Tirunahari, 2011).

Bioactivity and Drug Synthesis

The versatility of isatin derivatives extends to their significant pharmacological activities, including analgesic, anticancer, anti-inflammatory, antitubercular, antimicrobial, antifungal, and antiviral effects. This highlights their importance in drug discovery and the development of new therapeutic agents. Isatin derivatives serve as a foundation for synthesizing a variety of biologically important compounds, some of which are in development to overcome resistance problems and reduce side effects (Chauhan et al., 2020).

properties

IUPAC Name

5-methyl-1-[(2-propan-2-yloxyphenyl)methyl]indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c1-12(2)23-17-7-5-4-6-14(17)11-20-16-9-8-13(3)10-15(16)18(21)19(20)22/h4-10,12H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLFMCQDQLZJKLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)C2=O)CC3=CC=CC=C3OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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